Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate is an organic compound characterized by its complex molecular structure and significant role in synthetic organic chemistry. With the molecular formula and a molecular weight of approximately 240.30 g/mol, it is classified as an ester due to the presence of a carboxylate functional group. This compound is utilized as an intermediate in various chemical syntheses, particularly in the production of biologically active molecules such as prostaglandins, which are crucial in many physiological processes.
This compound can be sourced from various chemical suppliers, including BLD Pharm and EvitaChem, which provide detailed product specifications and availability information. It falls under the category of organic compounds known as esters, specifically characterized by its heptanoate chain and cyclopentene structure. The compound's CAS number is 41138-61-8, which is used for its identification in chemical databases.
The synthesis of methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate typically involves several key steps:
These reactions are performed under controlled conditions to optimize yield and purity while minimizing side reactions.
The molecular structure of methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate features a cyclopentene ring attached to a heptanoate chain. Key structural data includes:
COC(=O)CCCCCCC1=CC(O)CC1=O
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3
The structure exhibits functional groups that contribute to its reactivity and biological activity.
Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate can participate in various chemical reactions:
These reactions are essential for modifying the compound to create derivatives with specific properties or functionalities.
The mechanism of action for methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate primarily involves its role as an intermediate in prostaglandin synthesis pathways. The compound interacts with specific enzymes involved in these pathways, modulating their activity and influencing biological processes such as inflammation and pain signaling.
The structural characteristics allow it to effectively bind to target enzymes or receptors, facilitating biochemical transformations that are crucial for its biological activity.
Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate exhibits several notable physical and chemical properties:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and material science.
Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate has several significant applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its versatility across multiple scientific disciplines.
The synthesis of cyclopentenyl-heptanoate scaffolds has been significantly advanced through innovative multi-step methodologies that optimize yield and efficiency. A particularly efficient route starts with commercially available suberic acid (octanedioic acid) and proceeds through five steps with an overall yield of 40%. The synthetic pathway employs several key transformations: First, a ZnCl₂-catalyzed Friedel-Crafts acylation between furan and 2,9-oxonanedione establishes the critical carbon framework. This is followed by sulfuric acid-catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid to form the methyl ester derivative. Subsequent steps involve sequential reduction and a ZnCl₂-catalyzed Piancatelli rearrangement, which effectively converts the furyl intermediate into the desired cyclopentenone structure [1] [4]. This rearrangement represents a strategic ring expansion and functionalization step that efficiently constructs the 5-oxocyclopent-1-en-1-yl moiety while simultaneously introducing the heptanoate side chain.
Alternative synthetic pathways have been explored to overcome limitations of traditional approaches. One patent describes the use of microwave-assisted reactions to accelerate key cyclization steps, significantly reducing reaction times from several hours to under 30 minutes. Additionally, flow chemistry techniques have been implemented for the high-pressure hydrogenation steps, improving reaction control and scalability while minimizing byproduct formation [3]. These modern approaches demonstrate considerable improvements over traditional batch processing methods, particularly in terms of energy efficiency and reproducibility.
Table 1: Comparative Analysis of Synthetic Routes for Cyclopentenyl-Heptanoate Scaffolds
Starting Material | Key Transformation | Catalytic System | Steps | Overall Yield |
---|---|---|---|---|
Suberic acid | Friedel-Crafts/Piancatelli | ZnCl₂/H₂SO₄ | 5 | 40% |
Cyclopentadiene | Diels-Alder/oxidative cleavage | Pd/C/O₃ | 7 | 28% |
Glutaric anhydride | Stobbe condensation/hydrogenation | NaH/Pd(OH)₂ | 6 | 35% |
Furan derivatives | Ring expansion/decarboxylation | Cu(OTf)₂ | 4 | 45% |
The introduction of stereocenters at the 3-position of the cyclopentenone ring presents significant synthetic challenges that have been addressed through innovative stereoselective methodologies. The Piancatelli rearrangement has proven particularly valuable for constructing the 3-hydroxy-5-oxocyclopent-1-enyl system with defined stereochemistry. By employing chiral auxiliaries during the rearrangement step, researchers have achieved diastereomeric excesses exceeding 80% [4]. The stereochemical outcome is highly dependent on reaction conditions, with temperature control proving critical for minimizing epimerization of the nascent chiral center. Lower temperatures (0-5°C) during the rearrangement significantly improve stereoselectivity compared to room temperature reactions [4].
Enzymatic approaches have emerged as powerful tools for establishing the 3-hydroxy stereocenter with high fidelity. Candida antarctica lipase B (CAL-B) has demonstrated remarkable efficiency in the kinetic resolution of racemic 3-hydroxy derivatives, yielding the (S)-enantiomer with >99% ee. Complementary to this, Lactobacillus ketoreductases selectively produce the (R)-configured alcohol with comparable enantiomeric purity [10]. The enzymatic processes typically occur under mild conditions (pH 7-8, 25-30°C) and offer significant advantages in terms of environmental impact and stereoselectivity over traditional chemical reduction methods. These biocatalytic approaches have been successfully scaled to pilot plant levels, demonstrating their practicality for industrial applications.
The demand for enantiomerically pure cyclopentenyl-heptanoates has driven the development of sophisticated catalytic asymmetric methods. Chiral phosphine ligands have proven particularly effective in facilitating enantioselective transformations critical to these syntheses. For instance, (R)-BINAP-based palladium complexes enable asymmetric allylic alkylations that establish the C3 stereocenter with enantiomeric excesses of 90-95% [5]. This methodology provides access to both enantiomers of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate through appropriate selection of ligand enantiomers, which is crucial for biological evaluation where stereochemistry significantly influences pharmacological activity.
Organocatalytic approaches have emerged as powerful alternatives to transition metal catalysis. Proline-derived catalysts facilitate asymmetric aldol reactions that construct the cyclopentenone framework with quaternary stereocenters in high enantiomeric purity. These methods typically employ L-prolinamide derivatives (5-10 mol%) in environmentally benign solvents like water or ethanol, achieving ee values >90% without requiring heavy metals [5]. The organocatalytic route represents a significant advancement in sustainability compared to traditional metal-catalyzed processes, reducing both environmental impact and production costs associated with metal removal.
Recent innovations include dynamic kinetic resolutions that convert racemic starting materials into single enantiomer products with high efficiency. This approach combines transition metal catalysts (e.g., Ru(II)-Shvo catalyst) with enzymatic transformations to achieve near-quantitative conversion of racemic heptanoate precursors to enantiomerically pure (R)-methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate with 98% ee [10]. Such methodologies are particularly valuable for industrial applications where cost-effectiveness and atom economy are paramount considerations.
Protection of the sensitive 3-hydroxy group represents a critical challenge in the synthesis of complex cyclopentenyl-heptanoate derivatives. Triethylsilyl (TES) protection has emerged as the optimal strategy due to its combination of steric bulk and selective deprotection characteristics. The synthesis of methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS: 10991861) proceeds with near-quantitative yield (>95%) under mild conditions using triethylsilyl chloride and imidazole in DMF at 0°C [2]. The bulky triethylsilyl group effectively shields the stereogenic center from undesired side reactions during subsequent transformations while maintaining compatibility with diverse reaction conditions, including hydrogenation, oxidation, and various carbon-carbon bond-forming reactions.
The stability and deprotection characteristics of various silyl protecting groups have been systematically evaluated to optimize synthetic routes. Comparative studies reveal that while tert-butyldimethylsilyl (TBS) groups offer superior steric protection, they require harsher deprotection conditions (tetrabutylammonium fluoride, THF, 25°C) that can compromise acid- and base-sensitive functionalities elsewhere in the molecule. In contrast, triethylsilyl ethers can be cleanly removed under milder conditions (acetic acid/water/THF, 3:1:1, 25°C) with excellent functional group tolerance [2]. This balance between protective efficiency and mild deprotection makes triethylsilyl protection particularly valuable for multi-step syntheses of advanced pharmaceutical intermediates derived from the cyclopentenyl-heptanoate core structure.
Table 2: Silyl Protection Strategies for 3-Hydroxy-5-oxocyclopent-1-en-1-yl Intermediates
Protecting Group | Protection Yield | Deprotection Reagent | Deprotection Yield | Stability Under Basic Conditions | Stability Under Acidic Conditions |
---|---|---|---|---|---|
Triethylsilyl (TES) | 95-98% | AcOH/H₂O/THF (3:1:1) | 92-95% | Excellent | Good |
tert-Butyldimethylsilyl (TBS) | 90-93% | TBAF/THF | 85-90% | Excellent | Moderate |
Triisopropylsilyl (TIPS) | 85-88% | Acetic acid (aq.)/THF | 80-85% | Excellent | Good |
Dimethylthexylsilyl (DMTS) | 82-85% | HF·pyridine | 75-80% | Good | Excellent |
The transition from laboratory synthesis to industrial-scale production of methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate presents significant technical challenges that have been addressed through innovative engineering solutions. Continuous flow hydrogenation systems have proven essential for safely scaling up the reduction of sensitive intermediates, providing superior control over reaction parameters (temperature, pressure, catalyst concentration) compared to batch reactors [3]. These systems minimize the risks associated with handling pyrophoric catalysts and high-pressure hydrogen while improving reaction consistency. Additionally, crystallization-induced diastereomer separation has emerged as the preferred method for obtaining enantiomerically pure material on multi-kilogram scales. This approach involves forming diastereomeric salts with chiral amines such as (1R,2S)-(-)-norephedrine, achieving enantiomeric excesses >99.5% after two recrystallizations, which is essential for pharmaceutical applications where stereochemical purity is critical [6].
The patent landscape surrounding cyclopentenyl-heptanoate derivatives reveals intense competition for intellectual property related to synthetic methodologies. Patent CA2147502C provides comprehensive coverage of novel 7-(5-substituted cyclopentyl) and (5-substituted cyclopentenyl) heptyl derivatives, specifically claiming methods for synthesizing these compounds for use in lowering intraocular pressure [3]. This patent establishes priority for the core scaffold and its therapeutic applications, creating significant freedom-to-operate barriers for competitors. Subsequent patents have focused on circumventing these claims through innovative synthetic approaches. WO2015051244A1, for example, discloses heterocyclic compounds featuring modified cyclopentenyl-heptanoate structures with PI3K inhibitory activity, expanding the therapeutic applications beyond prostaglandin analogs [5].
Regulatory considerations significantly influence manufacturing processes, particularly regarding residual metal content in pharmaceutical intermediates. Strict limits on zinc contamination (<10 ppm) have necessitated the development of efficient catalyst removal protocols following ZnCl₂-catalyzed steps. These include specialized chelating resins and aqueous wash systems that reduce zinc levels to acceptable concentrations without compromising yield [4]. Additionally, solvent selection is heavily influenced by environmental and safety regulations, with increasing industry preference for greener alternatives such as 2-methyltetrahydrofuran (derived from renewable resources) replacing traditional halogenated solvents in extraction and purification steps. These adaptations demonstrate how industrial production requires continuous refinement to meet evolving regulatory standards while maintaining cost-effectiveness.
CAS No.: 115268-43-4
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: 33381-42-9